Lead(II) carbonate, ACS reagent

Description

Historical Context and Evolution of Academic Interest in PbCO₃

Historically, lead(II) carbonate, often in the form of basic lead carbonate (white lead), was prized as a white pigment in paints and cosmetics. docbrown.infoyoutube.com Its use dates back to ancient Greece, as described by Theophrastus of Eresos around 300 BC. youtube.com Renaissance artists favored it for its opacity and smooth texture in oil paints. docbrown.info However, the recognition of lead's toxicity led to a significant decline in its use in these applications. docbrown.infooxfordreference.com

Academic interest has since shifted from its pigment properties to its diverse chemical applications. Modern research focuses on its role as a catalyst, a component in advanced materials, and its environmental impact. wikipedia.orgnih.govhoneywell.com The study of its synthesis, thermal decomposition, and reactions with other chemicals remains an active area of investigation. acs.orgrsc.org

Interdisciplinary Significance of Lead(II) Carbonate Studies

The study of lead(II) carbonate extends across multiple scientific disciplines:

Materials Science: It is used in the production of various materials, including heat-resistant lubricants, stabilizers for polymers like PVC, and in certain types of batteries and hoses. fishersci.cachemicalbook.com Its high density also makes it useful in materials designed for X-ray and gamma radiation shielding. docbrown.info

Geology and Mineralogy: As the mineral cerussite, lead(II) carbonate is a major ore of lead. docbrown.info Its presence and formation in oxidized zones of lead deposits are of significant interest to geologists. It also plays a role in the uranium decay chain, which is utilized in radiometric dating. docbrown.info

Art Restoration and History: The identification of lead white in historical artworks is crucial for authentication and understanding historical painting techniques. docbrown.info Its preservation and potential degradation are important considerations for art conservators.

Astrobiology: Recent studies have explored the role of carbonates, like calcium carbonate, in prebiotic chemistry, suggesting that such minerals could have played a role in the origin of life by concentrating and stabilizing organic molecules. astrobiology.comtribuneindia.com This research opens up questions about the potential role of other metal carbonates, like lead(II) carbonate, in similar processes on early Earth or other planetary bodies.

Fundamental Role in Inorganic and Environmental Chemistry Research

In inorganic chemistry , lead(II) carbonate serves as a precursor for the synthesis of other lead compounds and as a subject for studying the solid-state chemistry of metal carbonates. wikipedia.org Its crystal structure, which consists of a dense, highly crosslinked network of lead ions and carbonate groups, has been well-characterized by X-ray crystallography. wikipedia.org Research has also delved into its thermal decomposition, identifying various intermediate compounds. rsc.org

In environmental chemistry , the focus is on the behavior of lead(II) carbonate in the environment. It is a known corrosion product on lead service lines that transport drinking water. nih.gov Studies investigate its oxidation by disinfectants like free chlorine, a process that can form lead(IV) oxide and affect the concentration of dissolved lead in water. nih.govnsf.gov Understanding these reactions is critical for developing strategies to mitigate lead contamination in drinking water supplies. The influence of other substances, such as manganese, on the rate of these oxidation reactions is an area of active research. nih.gov

Physical and Chemical Properties of Lead(II) Carbonate

| Property | Value |

| Chemical Formula | PbCO₃ |

| Molar Mass | 267.21 g/mol wikipedia.org |

| Appearance | White powder wikipedia.org |

| Density | 6.582 g/cm³ wikipedia.org |

| Melting Point | 315 °C (decomposes) wikipedia.org |

| Solubility in water | 0.00011 g/100 mL (20 °C) wikipedia.org |

ACS Reagent Specifications for Lead(II) Carbonate

| Impurity | Maximum Permissible Level |

| Insoluble in dilute acetic acid | ≤ 0.02% fishersci.ca |

| Chloride (Cl) | ≤ 0.002% fishersci.ca |

| Nitrate (B79036) and nitrite (B80452) (as NO₃) | ~ 0.005% fishersci.ca |

| Calcium (Ca) | ≤ 0.01% sigmaaldrich.com |

| Cadmium (Cd) | ≤ 0.002% sigmaaldrich.com |

| Iron (Fe) | ≤ 0.005% sigmaaldrich.com |

| Potassium (K) | ≤ 0.02% sigmaaldrich.com |

| Sodium (Na) | ≤ 0.05% sigmaaldrich.com |

| Zinc (Zn) | ≤ 0.003% sigmaaldrich.com |

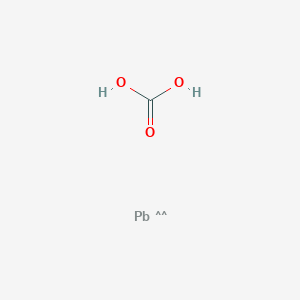

Structure

2D Structure

Properties

Molecular Formula |

CH2O3Pb |

|---|---|

Molecular Weight |

269 g/mol |

InChI |

InChI=1S/CH2O3.Pb/c2-1(3)4;/h(H2,2,3,4); |

InChI Key |

AOQORSDBSDUUBQ-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)(O)O.[Pb] |

Origin of Product |

United States |

Synthesis Methodologies and Mechanistic Investigations of Lead Ii Carbonate

Precipitation-Based Synthesis Routes

Precipitation reactions are a cornerstone of lead(II) carbonate synthesis, offering a straightforward and scalable method for its production. acs.org These methods generally involve the reaction between a soluble lead(II) salt and a carbonate source in an aqueous solution, leading to the formation of insoluble lead(II) carbonate. brainly.com

Controlled Precipitation from Lead(II) Salt Solutions

A common and well-established method for synthesizing lead(II) carbonate is through the controlled precipitation from aqueous solutions of lead(II) salts. youtube.com This typically involves reacting a soluble lead(II) salt, such as lead(II) nitrate (B79036) or lead(II) acetate (B1210297), with a soluble carbonate salt. youtube.comquora.com The net ionic equation for this precipitation reaction is:

Pb²⁺(aq) + CO₃²⁻(aq) → PbCO₃(s) brainly.com

The process can be initiated by dissolving a lead(II) salt like lead(II) oxide in nitric acid to form lead(II) nitrate. quora.com Subsequently, the addition of a carbonate source, such as sodium carbonate, to this solution instigates the precipitation of lead(II) carbonate. quora.comquora.com Another approach involves passing carbon dioxide gas through a cold, dilute solution of lead(II) acetate, which also results in the formation of lead(II) carbonate precipitate. youtube.com

The general steps for this synthesis method are:

Preparation of a lead(II) salt solution (e.g., dissolving lead(II) oxide in nitric acid). quora.com

Introduction of a soluble carbonate solution. quora.com

Formation of a white precipitate of lead(II) carbonate. youtube.comquora.com

Separation of the precipitate via filtration.

Washing the precipitate with distilled water to remove soluble impurities.

Drying the final product. quora.com

| Lead(II) Salt Precursor | Carbonate Source | Resulting Products |

| Lead(II) acetate (Pb(CH₃CO₂)₂) | Carbon dioxide (CO₂) | Lead(II) carbonate (PbCO₃), Acetic acid (HC₂H₃O₂) youtube.com |

| Lead(II) nitrate (Pb(NO₃)₂) | Sodium carbonate (Na₂CO₃) | Lead(II) carbonate (PbCO₃), Sodium nitrate (NaNO₃) quora.com |

| Lead(II) oxide (PbO) + Nitric acid (HNO₃) | Sodium carbonate (Na₂CO₃) | Lead(II) carbonate (PbCO₃), Sodium nitrate (NaNO₃), Water (H₂O) quora.com |

Influence of Carbonate Precursor on Product Outcomes

The choice of carbonate precursor significantly impacts the characteristics of the final lead(II) carbonate product. Different carbonate sources can lead to the formation of various lead carbonate species, including the simple carbonate (cerussite) and basic lead carbonates like hydrocerussite (2PbCO₃·Pb(OH)₂). acs.orgfigshare.comnih.gov

Research has shown that the alkalinity of the carbonate precursor plays a crucial role. acs.orgfigshare.com More alkaline precursors tend to favor the formation of hydroxy-carbonate structures such as abellaite or hydrocerussite. acs.orgfigshare.comosu.edu In contrast, less alkaline precursors are more likely to produce the simple carbonate structure, cerussite. acs.orgfigshare.com

For instance, the reaction of lead(II) nitrate with different carbonate sources under controlled conditions can yield varying products. The use of sodium carbonate (a relatively strong base) can lead to the formation of basic lead carbonates, especially if an excess is used or if the reaction is heated. google.comresearchgate.net Conversely, using a weaker base like ammonium (B1175870) bicarbonate may favor the formation of cerussite. The solubility of rare earth elements, for example, has been shown to vary depending on whether sodium carbonate or ammonium bicarbonate is used, highlighting the differential reactivity of these precursors. researchgate.net

| Carbonate Precursor | Alkalinity | Typical Product(s) |

| Sodium Carbonate (Na₂CO₃) | More Alkaline | Hydrocerussite, Plumbonacrite acs.orgfigshare.comuantwerpen.be |

| Potassium Carbonate (K₂CO₃) | More Alkaline | Potassium analog of abellaite, Hydrocerussite acs.orgfigshare.com |

| Ammonium Bicarbonate (NH₄HCO₃) | Less Alkaline | Cerussite acs.orgfigshare.com |

Low-Temperature Synthesis Approaches

Low-temperature synthesis of lead(II) carbonate is often preferred to prevent the formation of basic lead carbonates, which can occur at elevated temperatures. wikipedia.org Shaking a suspension of a lead salt that is more soluble than the carbonate with ammonium carbonate at a low temperature is one such method. wikipedia.org This approach helps to ensure the formation of pure lead(II) carbonate (cerussite).

Studies have also investigated the effect of temperature on the dissolution and transformation of lead(II) carbonates. uwo.canih.gov For example, at lower temperatures, orthophosphate has been found to be more effective at reducing dissolved lead concentrations. uwo.ca Furthermore, temperature can influence the transformation between different lead carbonate phases, such as the switch from hydrocerussite to cerussite. uwo.canih.gov

Hydrothermal Synthesis of Lead(II) Carbonates

Hydrothermal synthesis is a technique that utilizes high-temperature and high-pressure water to facilitate chemical reactions and crystallize materials that are insoluble under normal conditions. youtube.com This method is particularly useful for producing well-defined crystalline structures of lead(II) carbonate.

In a typical hydrothermal process for lead(II) carbonate, a lead source (like a lead salt or oxide) and a carbonate source are placed in a sealed vessel (autoclave) with water and heated above water's boiling point. youtube.com The increased temperature and pressure enhance the solubility of the reactants, allowing for the formation of lead(II) carbonate crystals upon cooling. This method can be controlled to produce specific polymorphs and morphologies of lead(II) carbonate. For example, hydrothermal conditions can be tuned to favor the formation of cerussite.

Nanoparticle Synthesis Strategies for Lead(II) Carbonate

The synthesis of lead(II) carbonate nanoparticles has garnered significant interest due to their unique properties and potential applications, such as in catalysis and as X-ray contrast agents. figshare.comresearchgate.net

Co-precipitation Techniques for Nanoparticle Formation

Co-precipitation is a widely used and straightforward method for synthesizing lead(II) carbonate nanoparticles. researchgate.net This technique involves the simultaneous precipitation of lead ions and carbonate ions from a solution. To control the particle size and prevent agglomeration, a capping agent is often employed.

One such approach is the polyol-arrested precipitation reaction. acs.org In this method, a lead(II) salt solution is mixed with a carbonate solution in the presence of a polyol like tetraethylene glycol (TEG). acs.org The TEG acts as a capping agent, limiting the growth of the particles to the nanoscale. acs.org The reaction can be further influenced by using high-energy methods like ultrasonication or microwave irradiation to ensure the formation of nanoparticles, typically less than 100 nm in diameter. acs.orgfigshare.com The average grain size of the resulting nanoparticles can be estimated using the Debye-Scherrer formula from X-ray diffraction data. researchgate.net

| Synthesis Method | Key Features | Resulting Product |

| Co-precipitation | Simple, low-cost method involving the reaction of lead(II) nitrate and sodium carbonate. researchgate.net | Lead(II) carbonate nanoparticles. researchgate.net |

| Polyol-arrested precipitation with ultrasonication/microwave irradiation | Uses a capping agent (TEG) and high energy to control particle size. acs.org | Lead(II) carbonate-containing nanoparticles <100 nm. figshare.com |

Polyol Process with Alternate Energization Methods

The polyol process represents a versatile method for synthesizing nanoparticles. In this process, a polyol, such as tetraethylene glycol (TEG), serves as both the solvent and a capping agent. The capping agent helps to control particle growth and prevent agglomeration, which is crucial for producing nanoscale materials. acs.org The increased viscosity of the reaction medium when using TEG also contributes to slowing down the crystal growth of the nanoparticles. acs.org To enhance the reaction kinetics and influence the final product's characteristics, alternative energy sources like high-energy ultrasound and microwave irradiation are employed. acs.orgnih.gov

Ultrasonication-Assisted Synthesis

The application of high-intensity sonication is an effective method for the synthesis of lead(II) carbonate-containing nanoparticles. acs.org In a typical ultrasonication-assisted polyol synthesis, a lead(II) nitrate solution is mixed with tetraethylene glycol (TEG). acs.org A carbonate precursor solution is then added dropwise to this mixture while it is subjected to high-intensity ultrasonic waves from a sonic dismembrator. acs.org The intense energy from ultrasonication facilitates the rapid formation of nanoparticles. acs.orgnih.gov

The choice of carbonate precursor influences the crystalline phase of the final product. Less alkaline precursors tend to yield the simple carbonate structure, cerussite (PbCO₃), while more alkaline precursors can produce hydroxy-carbonate structures like hydrocerussite (Pb₃(CO₃)₂(OH)₂), abellaite (NaPb₂(CO₃)₂(OH)), and its potassium analog (KPb₂(CO₃)₂(OH)). acs.org The use of TEG as a capping agent is critical in this process to arrest precipitation and limit particle growth to the nanoscale. acs.org

Microwave Irradiation-Enhanced Synthesis

Microwave irradiation offers another rapid and efficient energization method for the synthesis of lead(II) carbonate nanoparticles via the polyol process. acs.orgnih.gov This technique involves dissolving the lead precursor, such as lead(II) nitrate, in TEG within a microwave reactor. acs.org The mixture is irradiated to a controlled temperature, for instance, 80 °C. acs.org The carbonate precursor solution is then added gradually while maintaining continuous stirring and microwave irradiation. acs.org

The polyol, typically TEG, effectively absorbs microwave energy, leading to rapid and uniform heating of the reaction mixture. This controlled heating, combined with the capping action of the polyol, facilitates the formation of nanoparticles with controlled sizes. acs.orgresearchgate.net Similar to the ultrasonication method, the specific crystalline product is dependent on the carbonate precursor used. acs.orgnih.gov

Formation of Crystalline Nanoparticles

Both ultrasonication and microwave irradiation-assisted polyol methods are highly effective in producing crystalline nanoparticles of lead(II) carbonate and related phases with diameters under 100 nm. acs.orgnih.gov The arrested precipitation, managed by the TEG capping agent, ensures that the particles remain within the desired size range. acs.org

Characterization using powder X-ray diffraction (PXRD) confirms the crystalline nature of the nanoparticles. acs.org Analysis of the diffraction patterns allows for the identification of the specific lead carbonate phases formed, such as cerussite and hydrocerussite. acs.org Furthermore, the Scherrer peak-width-at-half-height analysis can be used to estimate the average size of the nanocrystallites. acs.org Electron microscopy provides direct visualization of the nanoparticle morphology and size distribution, confirming the formation of discrete, sub-100 nm particles. acs.org In most cases, these synthesis techniques yield products in a mostly single crystalline phase. acs.orgnih.gov

| Energization Method | Precursors | Capping Agent | Resulting Crystalline Phases | Typical Particle Size | Reference |

|---|---|---|---|---|---|

| Ultrasonication | Pb(NO₃)₂ + Various Carbonate Sources | Tetraethylene Glycol (TEG) | Cerussite (PbCO₃), Hydrocerussite (Pb₃(CO₃)₂(OH)₂), Abellaite, Potassium analog of Abellaite | <100 nm | acs.org |

| Microwave Irradiation | Pb(NO₃)₂ + Various Carbonate Sources | Tetraethylene Glycol (TEG) | Cerussite (PbCO₃), Hydrocerussite (Pb₃(CO₃)₂(OH)₂), Abellaite, Potassium analog of Abellaite | <100 nm | acs.org |

Crystal Growth Mechanisms of Lead Carbonates

The formation and final morphology of lead carbonate crystals are significantly influenced by the growth medium and kinetic factors such as supersaturation levels. researchgate.netugr.es Different growth environments, including vapor-assisted precipitation and gel media, give rise to distinct crystal habits and sizes. ugr.es

Vapour-Assisted Precipitation Phenomena

Vapour-assisted precipitation can be used to produce nanocrystalline lead carbonates. researchgate.netugr.es One such method involves the acid-vapour oxidation of metallic lead followed by carbonation. ugr.es For instance, the attack of acetic acid vapors on the surface of metallic lead can form lead acetate, which subsequently undergoes carbonation. ugr.es This process results in the formation of a nanocrystalline precipitate of lead carbonates. ugr.es Under scanning electron microscopy, these vapour-grown lead carbonates appear as nanometer-sized particles, often with grainy surfaces. ugr.es

Gel Media Growth Dynamics

Crystal growth in gel media, such as silica (B1680970) gel, provides a diffusion-controlled environment that contrasts with the rapid precipitation seen in bulk solution or vapor-phase reactions. researchgate.netugr.es This method allows for the growth of larger and more well-defined crystals by controlling the transport of reactants and preventing convection. ugr.esbjp-bg.com

In a typical gel-growth experiment for lead carbonates, reactants like lead nitrate and sodium carbonate are allowed to counter-diffuse through a column of silica gel. ugr.es The gel matrix slows down the diffusion of ions, leading to a more controlled reaction and lower supersaturation levels at the growth front. ugr.esmdpi.com This diffusive transport allows for the growth of larger lead carbonate crystals than those typically obtained from solution or vapour-growth experiments. ugr.es

The growth in gel media can lead to diverse and complex morphologies. For cerussite, pseudo-cubic morphologies have been observed, which form through the aggregation of smaller, one-micron-sized particles. researchgate.netugr.es Additionally, under conditions of high supersaturation, which can occur locally within the gel, kinetic factors dominate. researchgate.netugr.es This can lead to high growth rates and the formation of skeletal morphologies composed of cyclically twinned cerussite crystals. researchgate.netugr.es The specific growth direction can be influenced by intermolecular interactions within the crystal structure. For instance, preferred growth along the c-axis in cerussite crystals formed in gel media has been attributed to intermolecular C-C bonding between carbonate groups. researchgate.netugr.es

| Growth Method | Description | Typical Crystal Characteristics | Key Influencing Factors | Reference |

|---|---|---|---|---|

| Vapour-Assisted Precipitation | Carbonation of a lead precursor (e.g., lead acetate) formed on metallic lead via acid vapour. | Nanocrystalline precipitate; nanometer-sized particles with grainy surfaces. | Vapour-phase reaction kinetics. | ugr.es |

| Gel Media Growth | Counter-diffusion of lead and carbonate salt solutions through a gel matrix (e.g., silica gel). | Larger crystals; pseudo-cubic morphologies from aggregation; skeletal and twinned crystals. | Diffusive transport, local supersaturation levels, intermolecular bonding. | researchgate.netugr.es |

Crystallography and Structural Elucidation of Lead Ii Carbonate Phases

Crystal Structure of Cerussite (PbCO3)

Cerussite, the naturally occurring form of lead(II) carbonate, possesses a well-defined crystal structure that has been the subject of numerous crystallographic studies. arizona.eduwikipedia.org

Cerussite crystallizes in the orthorhombic crystal system. arizona.eduwikipedia.org Its space group is most commonly designated as Pmcn (a non-standard setting of Pnma, No. 62). arizona.edumindat.orgmaterialsproject.orgresearchgate.net The unit cell parameters for cerussite have been determined with high precision.

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Orthorhombic | arizona.eduwikipedia.org |

| Space Group | Pmcn (Pnma) | arizona.edumindat.orgmaterialsproject.orgresearchgate.net |

| a (Å) | 5.179(1) - 5.195 | arizona.eduwebmineral.com |

| b (Å) | 8.492(3) - 8.436 | arizona.eduwebmineral.com |

| c (Å) | 6.141(2) - 6.152 | arizona.eduwebmineral.com |

| Z | 4 | arizona.eduwebmineral.com |

In the cerussite structure, the lead(II) cation (Pb²⁺) is surrounded by nine oxygen atoms from the carbonate (CO₃²⁻) groups. materialsproject.org This results in a nine-coordinate geometry for the Pb²⁺ ion. The Pb-O bond distances are not all equal, with a spread of distances ranging from approximately 2.60 to 2.77 Å. materialsproject.org The carbonate ions themselves are planar triangular groups, with each carbon atom bonded to three oxygen atoms. geologyscience.com

The electronic configuration of the Pb²⁺ cation includes a 6s² lone pair of electrons. The extent to which this lone pair influences the coordination geometry is a key aspect of lead carbonate chemistry. In some lead compounds, this lone pair is "stereoactive," meaning it occupies a distinct region in the coordination sphere, leading to irregular or distorted coordination polyhedra. arizona.edugeoscienceworld.orgcambridge.orgresearchgate.net This distortion arises because the lone pair repels the bonding electron pairs.

For Pb(II) compounds, a hemidirected geometry, where ligands are arranged on only one side of the cation, is often observed in lower coordination numbers (2-4), while a holodirected geometry, with ligands distributed more symmetrically around the cation, is typical for higher coordination numbers (9-10). nih.gov In cerussite, with its nine-coordinate Pb²⁺, the lone pair is considered to be largely inert, resulting in a more symmetrical coordination environment. researchgate.net However, in other basic lead carbonates, the stereochemical activity of the lone pair plays a more significant role in determining the crystal structure. arizona.edugeoscienceworld.orgcambridge.orgresearchgate.netarizona.eduresearchgate.netgeologyscience.ru The expression of the lone pair is influenced by the degree of covalent interaction between the lead and oxygen atoms. nih.gov

Structural Characterization of Basic Lead Carbonates

In addition to the simple carbonate, lead can form basic carbonates, which contain additional oxide or hydroxide (B78521) ions. These compounds have more complex crystal structures.

Shannonite is a basic lead carbonate with the chemical formula Pb₂O(CO₃). handbookofmineralogy.org Its crystal structure provides a clear example of the influence of stereoactive lone pairs.

The crystal structure of synthetic shannonite has been determined to be orthorhombic, with the space group P2₁2₁2₁. arizona.edugeoscienceworld.orgcambridge.orgresearchgate.net The unit cell parameters are a = 5.1465(7) Å, b = 9.014(1) Å, and c = 9.315(1) Å, with Z = 4. arizona.edugeoscienceworld.orgcambridge.orgresearchgate.net

In shannonite, there are two symmetrically distinct Pb²⁺ cations. arizona.edugeoscienceworld.orgcambridge.orgresearchgate.net Both of these cations are in irregular coordination polyhedra, a direct consequence of the stereoactive 6s² lone-electron pairs. arizona.edugeoscienceworld.orgcambridge.orgresearchgate.net One lead cation is coordinated by seven oxygen atoms, while the other is coordinated by eight. geoscienceworld.org The asymmetry of these coordination polyhedra clearly indicates the spatial presence of the lone pairs. arizona.edugeoscienceworld.orgcambridge.org

Shannonite (Pb2O(CO3)) Crystal Structure

Three-Dimensional Framework Formation

The formation of three-dimensional (3D) frameworks is a recurring theme in the crystal chemistry of lead carbonates. In synthetic shannonite, Pb₂(O)(CO₃), the structure is composed of [OPb₂] chains running parallel to the arizona.edu direction. These chains are formed by corner-sharing OPb₃ oxocentred triangles. The carbonate (CO₃) groups surround these chains, creating complex OPb₂ chains that are then linked into a 3D framework through additional Pb-O bonds. rsc.org This arrangement results in channels parallel to the arizona.edu direction, which are believed to accommodate the lone electron pairs of the Pb²⁺ cations. rsc.org

Similarly, other lead-based compounds, such as a hydrothermally synthesized lead(II) carboxyethylphosphonate, Pb₃(O₂CCH₂CH₂PO₃)₂, exhibit a three-dimensional open-framework structure. This particular compound features PbO₃, PbO₄, and PbO₅ polyhedra, each with stereochemically active lone pairs, and displays various types of channels within its framework. researchgate.netrsc.org The concept of building complex 3D structures extends to metal-organic frameworks (MOFs), where planar octanuclear lead(II) clusters can act as 14-connected nodes to form unprecedented trinodal frameworks. arizona.edu

Pb₃O₂(CO₃) Structural Features

The synthetic compound Pb₃O₂(CO₃) possesses a unique orthorhombic crystal structure. Its framework is built upon double chains of [O₂Pb₃] which consist of [O(1)Pb₄] and [O(2)Pb₄] oxocentred tetrahedra. These chains extend parallel to the c-axis, while the carbonate groups are oriented parallel to the (010) plane. researchgate.net

Plumbonacrite (Pb₅O(OH)₂(CO₃)₃) Crystal Structure

Plumbonacrite, a rare basic lead carbonate, has a hexagonal crystal structure. arizona.eduresearchgate.net Its structure is notably complex, built from intricate Pb-O layers parallel to the (001) plane. researchgate.netgeologyscience.ru These layers are composed of Pb-O,OH motifs and carbonate groups. researchgate.netgeologyscience.ru The coordination polyhedra of the six symmetrically independent Pb²⁺ positions are significantly distorted due to the effect of the lone electron pairs on the Pb²⁺ cations. arizona.eduresearchgate.net

The structure of plumbonacrite is characterized by complex layers of Pb-O and OH groups. researchgate.netgeologyscience.ru These layers are formed by the linkage of [O(OH)₃Pb₇] clusters. Due to disorder in one of the lead sites (Pb(6)), these clusters connect via OH groups to form continuous sheets of Pb-O,OH bonds parallel to the (001) plane. researchgate.netgeologyscience.ru

The fundamental building block of the plumbonacrite structure is the oxocentred [OPb₄] tetrahedron. arizona.eduresearchgate.net This tetrahedron shares three of its Pb-Pb edges with three distorted [(OH)Pb₃] triangles to create a larger [O(OH)₃Pb₇] cluster. arizona.eduresearchgate.netgeologyscience.ru These clusters are then surrounded by carbonate groups, forming even more complex arrangements. arizona.eduresearchgate.netgeologyscience.ru The average Pb-Pb distances within the [OPb₄] tetrahedra are approximately 3.74 Å and 3.78 Å. capes.gov.br

Hydrocerussite (Pb₃(CO₃)₂(OH)₂) Structural Aspects

Hydrocerussite, with the chemical formula Pb₃(CO₃)₂(OH)₂, is a basic lead carbonate that can be synthesized as a white powder. researchgate.netresearchgate.net It is structurally related to other lead hydroxide carbonates.

The crystal structure of hydrocerussite can be described as a sequence of two distinct types of layers stacked along the researchgate.net direction. geologyscience.ruresearchgate.net One layer, designated as 'A', is composed of lead and carbonate groups, while the other layer, 'B', consists of lead and hydroxide groups. geologyscience.ruresearchgate.net The stacking sequence follows a …BAABAA… pattern. geologyscience.ruresearchgate.net This layered structure is a common feature among hydrocerussite-related minerals, where electroneutral [PbCO₃]⁰ cerussite-type sheets are interleaved with other types of sheets.

Crystallographic Data for Lead Carbonate Phases

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) |

| Shannonite | Pb₂O(CO₃) | Orthorhombic | P2₁2₁2₁ | 5.1465(7) | 9.014(1) | 9.315(1) |

| Pb₃O₂(CO₃) | Pb₃O₂(CO₃) | Orthorhombic | Pnma | 22.194(3) | 9.108(1) | 5.7405(8) |

| Plumbonacrite | Pb₅O(OH)₂(CO₃)₃ | Hexagonal | P6₃cm | 9.0921(7) | 9.0921(7) | 24.923(3) |

| Hydrocerussite | Pb₃(CO₃)₂(OH)₂ | Trigonal | P 31m | 5.24 | 5.24 | 23.74 |

Interatomic Bonding and Crystal Chemical Principles

The crystal structure of lead(II) carbonate, known as the mineral cerussite, is a dense and highly crosslinked framework. wikipedia.org This structure is composed of lead(II) cations (Pb²⁺) and intact carbonate anions (CO₃²⁻). wikipedia.org The arrangement and bonding within this framework are governed by specific crystal chemical principles, including the coordination environment of the lead ions and the influence of their stereochemically active lone electron pairs.

X-ray crystallography studies have revealed that the Pb(II) centers in cerussite are seven-coordinate, meaning each lead ion is bonded to seven oxygen atoms from the surrounding carbonate ligands. wikipedia.org The carbonate ions themselves are planar triangular groups, with a central carbon atom bonded to three oxygen atoms. geologyscience.com These carbonate groups act as ligands, bonding to the lead cations in a bidentate fashion to one lead ion and bridging to five other lead sites, creating a complex and interconnected network. wikipedia.org

The Pb-O bond distances in cerussite exhibit a range from approximately 2.60 to 2.77 Å. materialsproject.org The C-O bond lengths within the trigonal planar carbonate groups are all equivalent at 1.29 Å. materialsproject.org The coordination polyhedra around the Pb²⁺ cations are notably irregular or distorted. arizona.edu This distortion is a direct consequence of the stereochemically active 6s² lone electron pair on the Pb²⁺ cation. arizona.eduarizona.edugeoscienceworld.org This lone pair occupies space in the coordination sphere, repelling the bonding pairs and leading to an asymmetric arrangement of the surrounding oxygen atoms. arizona.edugeoscienceworld.org This phenomenon is a key principle in the crystal chemistry of many lead(II) compounds.

In related basic lead carbonate phases, such as shannonite (Pb₂O(CO₃)) and plumbonacrite (Pb₅O(OH)₂(CO₃)₃), the crystal chemistry becomes more complex but follows similar principles. These structures also feature Pb²⁺ cations in irregular coordination polyhedra due to the influence of the lone electron pair. arizona.educambridge.orgarizona.edu They incorporate additional components like oxide (O²⁻) or hydroxide (OH⁻) ions, leading to the formation of structural subunits such as oxocentred [OPb₄] tetrahedra. arizona.eduarizona.edugeoscienceworld.orgcambridge.orgarizona.edu In shannonite, these tetrahedra link to form chains, which are then interconnected by carbonate groups. arizona.edugeoscienceworld.org In plumbonacrite, more complex clusters like [O(OH)₃Pb₇] are formed. cambridge.orgarizona.edu

The bonding within the carbonate group is predominantly covalent, while the interaction between the lead cations and the carbonate anions is primarily ionic. umbc.edu Analysis of the partial density of states (PDOS) indicates that the occupied electronic states are mainly composed of O 2p orbitals, with contributions from Pb 6p and 6s states, as well as C 2p orbitals, confirming a strong bonding network. umbc.edu

Table 1: Interatomic Bond Distances in Lead(II) Carbonate (Cerussite)

| Bond | Distance (Å) | Source |

|---|---|---|

| Pb-O | 2.60 - 2.77 | materialsproject.org |

| C-O | 1.29 | materialsproject.org |

Thermal Decomposition Pathways and Reaction Kinetics of Lead Ii Carbonate

Thermal Decomposition Stages and Intermediate Compounds

The decomposition of lead(II) carbonate does not proceed directly to lead(II) oxide. Instead, it involves a series of reactions that form distinct lead oxycarbonate intermediates. capes.gov.brvinci-technologies.com The process culminates in the formation of different allotropic forms of lead(II) oxide.

Formation of Lead Oxycarbonate Intermediates

Stage 1: 2PbCO₃(s) → PbCO₃·PbO(s) + CO₂(g)

Stage 2: PbCO₃·PbO(s) → 2PbO(s) + CO₂(g)

Subsequent Conversion to Lead(II) Oxides (α-PbO, β-PbO)

Following the decomposition of the lead oxycarbonate intermediates, the final solid product is lead(II) oxide (PbO). shaalaa.comquora.comyoutube.com Lead(II) oxide exists in two main polymorphic forms: a low-temperature form, α-PbO (litharge), and a high-temperature form, β-PbO (massicot). researchgate.net The specific form of PbO produced can depend on the temperature at which the decomposition is carried out. At lower decomposition temperatures, the formation of α-PbO is favored, while higher temperatures can lead to the formation of β-PbO. researchgate.net The final decomposition step is the conversion of the last oxycarbonate intermediate to PbO with the release of carbon dioxide. acs.org

Kinetic Studies of Thermal Decomposition Processes

The study of the reaction kinetics of lead(II) carbonate decomposition provides insights into the rates and mechanisms of the various stages. These studies often involve techniques like thermogravimetric analysis (TGA) and differential thermal analysis (DTA). akjournals.com

Determination of Rate-Controlling Steps

Kinetic analyses have shown that the thermal decomposition of lead(II) carbonate is often a diffusion-controlled process. akjournals.com This means that the rate of the reaction is limited by the diffusion of gaseous products, such as carbon dioxide, away from the solid reactant. The obedience of experimental data to a parabolic rate law further suggests that this diffusion is one-dimensional, likely occurring through the plate-like crystals of the material. akjournals.com

Arrhenius Parameters and Compensation Effects

The activation energies (Ea) and pre-exponential factors (A) for the various decomposition steps have been determined using the Arrhenius equation. For the decomposition of lead(II) carbonate, studies have reported varying activation energy values. For instance, one study determined activation energies of 118.2 kJ/mol for the first major decomposition step and 235.2 kJ/mol for the second, using thermogravimetric methods. akjournals.com Another investigation reported values of 113.9 kJ/mol and 246.6 kJ/mol for the same processes using differential thermal analysis. akjournals.com

A notable observation in the kinetic studies of lead(II) carbonate decomposition is the presence of a compensation effect. This is a linear relationship between the logarithm of the pre-exponential factor (log A) and the activation energy (E). akjournals.com For the loss of carbon dioxide during the decomposition, a compensation effect described by the equation log A = -5.02 + 0.067 E has been reported. akjournals.com

Table 1: Arrhenius Parameters for the Decomposition of Lead(II) Carbonate

| Decomposition Stage | Method | Activation Energy (Ea) (kJ/mol) |

| Process 1 | TG | 118.2 akjournals.com |

| Process 1 | DTA | 113.9 akjournals.com |

| Process 2 | TG | 235.2 akjournals.com |

| Process 2 | DTA | 246.6 akjournals.com |

| Process 3 (Melting) | DTA | 294.9 akjournals.com |

Influence of Environmental Parameters on Decomposition

The environment in which the decomposition occurs significantly affects the reaction kinetics. The partial pressure of carbon dioxide (CO₂) around the sample has a pronounced effect on the decomposition rate of the intermediates. akjournals.com Variations in the CO₂ pressure can lead to changes in the observed weight loss and the stability of the oxycarbonate intermediates. akjournals.com The decomposition process is also influenced by the heating rate and the particle size of the lead(II) carbonate sample. akjournals.com

Effect of Partial Pressure of Carbon Dioxide

The partial pressure of carbon dioxide (pCO₂) in the surrounding atmosphere has a pronounced effect on the decomposition of lead(II) carbonate and its intermediates. An increased pCO₂ atmosphere generally suppresses the decomposition, shifting the reaction equilibrium and increasing the temperature required for the process to proceed. ije.ir

Studies have shown that the rate of decomposition, particularly of the first intermediate, PbCO₃·PbO, is very dependent on the pCO₂ around the sample. akjournals.com This is because the decomposition is a reversible reaction where carbon dioxide is a gaseous product. atomistry.com According to Le Chatelier's principle, increasing the concentration (or partial pressure) of a product will shift the equilibrium back towards the reactants, thus inhibiting the forward decomposition reaction. Consequently, a higher temperature is needed to overcome this effect and drive the release of CO₂.

Research conducted under various controlled CO₂ partial pressures demonstrates this relationship. For instance, the activation energy for the decomposition stages varies significantly with the ambient pCO₂.

| Reaction Stage | pCO₂ (kPa) | Activation Energy (E), kJ mol⁻¹ | Pre-exponential Factor (log A), s⁻¹ |

|---|---|---|---|

| 6PbCO₃ → 3(PbCO₃·PbO) + 3CO₂ | 4.83 | 487 | 27.6 |

| 16.2 | 491 | 27.9 | |

| 101.3 | 508 | 29.0 | |

| 3(PbCO₃·PbO) → 2(PbCO₃·2PbO) + CO₂ | 4.83 | 421 | 23.2 |

| 16.2 | 436 | 24.2 | |

| 101.3 | 464 | 26.1 | |

| 2(PbCO₃·2PbO) → 6PbO + 2CO₂ | 4.83 | 385 | 20.8 |

| 16.2 | 395 | 21.5 | |

| 101.3 | 418 | 23.0 |

Conversely, conducting the decomposition under vacuum (very low pCO₂) facilitates the process at significantly lower temperatures. rsc.org

Impact of Heating Rate

The heating rate is a critical kinetic parameter that influences the observed decomposition temperatures. vinci-technologies.com Thermogravimetric (TG) and Differential Thermal Analysis (DTA) studies show that as the heating rate is increased, the decomposition curves (TG, DTG, and DTA) shift to higher temperatures. mdpi.com

This phenomenon occurs because at a faster heating rate, the system has less time to reach thermal equilibrium at any given temperature. As a result, the onset and peak temperatures of the decomposition reactions are delayed and appear at higher values. For many metal carbonates, an increase in heating rate from a few degrees per minute to 30°C/min can shift the peak decomposition temperature by over 100°C. vinci-technologies.com

| Compound | Heating Rate (°C/min) | Peak Decomposition Temperature (°C) | Reference |

|---|---|---|---|

| Calcium Carbonate (for comparison) | 10 | ~780 | mdpi.com |

| 20 | ~820 | ||

| 30 | ~840 | ||

| 40 | ~860 | ||

| Li₂CO₃-ZrO₂ Mixture | 10 | 600-750 (Range) | researchgate.net |

| 20 | Shifted Higher | ||

| 30 | Shifted Higher |

Note: Specific data for PbCO₃ across multiple heating rates is sparse in the provided results, but the trend observed in other carbonates like CaCO₃ is a well-established principle in thermal analysis that applies to lead(II) carbonate as well.

Phase Transitions and Solid-State Transformations

The thermal decomposition of lead(II) carbonate is characterized by a series of solid-state transformations. The initial reactant, lead(II) carbonate (PbCO₃), which is a white solid, transforms into several intermediate lead oxycarbonates before reaching the final stable oxide. akjournals.comquora.com

The primary intermediate phases that have been identified are akjournals.comrsc.org:

PbCO₃·PbO (Lead(II) oxycarbonate)

PbCO₃·2PbO (Lead(II) dioxycarbonate)

These transformations represent a gradual removal of CO₂ from the crystal lattice, leading to an increase in the PbO to PbCO₃ ratio within the solid. The sequence of formation is ordered, with PbCO₃·PbO forming at lower temperatures, followed by the formation of PbCO₃·2PbO as the temperature increases. akjournals.com Some studies have also noted the existence of other intermediates, such as 4PbCO₃·3PbO, under specific conditions. rsc.org

Upon completion of the decomposition, the final solid product is lead(II) oxide (PbO). atomistry.comechemi.com This final product itself can exist in different polymorphic forms. Post-decomposition analysis has identified a phase transition of PbO from a tetragonal form (litharge) to an orthorhombic form (massicot) upon cooling. rsc.org The initial decomposition product is often a yellow-orange solid, characteristic of lead(II) oxide. quora.comyoutube.com

Mechanisms of Carbon Dioxide Release

The mechanism of CO₂ release from the lead(II) carbonate lattice involves several steps, from the initial weakening of bonds to the transport of the gaseous product out of the solid matrix.

A primary driving force for the decomposition is the polarization of the large carbonate anion (CO₃²⁻) by the lead cation (Pb²⁺). The positive charge of the metal ion distorts the electron cloud of the carbonate ion, weakening the carbon-oxygen bonds. This polarization makes it easier for a CO₂ molecule to break away, leaving behind a metal oxide. rsc.orgchemguide.co.uk

Kinetic studies suggest that the rate-controlling step for all stages of the decomposition is a diffusion process. akjournals.com The experimental data for the decomposition often fits a parabolic law (α² = kt), which is characteristic of a one-dimensional diffusion-controlled reaction. This implies that the slowest part of the reaction is the diffusion of the released CO₂ molecules through the porous product layer of lead oxide/oxycarbonate that forms on the surface of the unreacted core. akjournals.comije.ir This product layer can act as a barrier, and the CO₂ must travel through it to escape, which is consistent with a shrinking core reaction model. ije.ir The accumulation of CO₂ within this layer can further inhibit the reaction, highlighting the interplay between the diffusion mechanism and the partial pressure effects discussed earlier.

Environmental Geochemistry and Speciation Dynamics of Lead Ii Carbonate

Formation and Occurrence in Natural Systems

Lead(II) carbonate is found in the environment primarily as the mineral cerussite. wikipedia.org Its presence and distribution are governed by the geological and chemical processes that lead to its formation and subsequent alteration.

Mineralogical Genesis and Alteration Products (Cerussite, Hydrocerussite)

Cerussite (PbCO3) and hydrocerussite (Pb3(CO3)2(OH)2) are common secondary minerals that form in the oxidized zones of lead ore deposits. sedimentaryores.netwebmineral.com Their genesis is a result of the chemical weathering of primary lead sulfide (B99878) minerals, most notably galena (PbS). wikipedia.org When galena is exposed to oxygenated and carbonate-rich waters, it undergoes oxidation, releasing lead ions (Pb2+) into the surrounding environment. These ions then react with carbonate ions (CO32-), which are typically present in natural waters due to the dissolution of carbonate rocks and the presence of dissolved carbon dioxide, to form cerussite.

Hydrocerussite, a basic lead carbonate, often forms in conjunction with cerussite and can be an alteration product of it. sedimentaryores.netwebmineral.com The relative stability of cerussite and hydrocerussite is dependent on factors such as pH and the partial pressure of carbon dioxide. iwaponline.com Generally, cerussite is more stable in acidic to neutral conditions, while hydrocerussite is favored in more alkaline environments. iwaponline.com The transformation between these two minerals can occur in response to changes in local geochemical conditions. scirp.org

The presence of these minerals is not limited to ore deposits. They are also found as corrosion products on lead-containing materials, such as old lead pipes (B44673) in water distribution systems and lead-based paints, when exposed to the atmosphere and moisture. sedimentaryores.net

Weathering Processes and Geochemical Cycling of Lead

The weathering of lead-bearing rocks and minerals is a key process in the geochemical cycling of lead. wikipedia.org Physical weathering breaks down rocks into smaller particles, increasing the surface area available for chemical reactions. wikipedia.org Chemical weathering, driven by agents like water, oxygen, and acids, dissolves minerals and releases lead into the environment. wikipedia.org

Once mobilized, lead can be transported in various forms. It can be carried as dissolved ions in water, adsorbed onto the surfaces of mineral particles, or incorporated into the structure of secondary minerals like cerussite and hydrocerussite. wikipedia.org The formation of lead carbonates is a significant mechanism for the immobilization of lead in soils and sediments, as these minerals are relatively insoluble. chemister.ru

However, changes in environmental conditions, such as a decrease in pH (acidification), can lead to the dissolution of lead carbonates, re-releasing lead into the environment and increasing its potential for transport and uptake by organisms. youtube.com The biogeochemical cycle of lead has been significantly influenced by human activities, such as mining and the burning of fossil fuels, which have accelerated the release and mobilization of lead into the environment. wikipedia.orgnih.gov

Aqueous Speciation and Complexation in Water Systems

The behavior of lead in aquatic environments is largely controlled by its speciation, which refers to the different physical and chemical forms in which it exists. nih.gov Lead(II) ions can form complexes with various inorganic and organic ligands present in water, and these complexation reactions significantly influence its solubility, mobility, and toxicity. numberanalytics.com

Thermodynamics of Lead Carbonate Complexation

In many natural water systems, carbonate and bicarbonate ions are major ligands that control lead speciation. researchgate.net The formation of lead carbonate complexes, such as PbCO3(aq) and Pb(CO3)22-, can significantly increase the total dissolved lead concentration beyond what would be expected from the solubility of solid lead carbonate alone.

The stability of these complexes is described by thermodynamic equilibrium constants. For example, the formation of the aqueous lead carbonate complex can be represented by the following reaction:

Pb2+ + CO32- ⇌ PbCO3(aq)

The equilibrium constant (K) for this reaction indicates the relative proportion of the complex to the free ions at equilibrium. The table below presents some reported thermodynamic data for lead carbonate species.

| Species | Log K (25 °C, I=0) | Reference |

| PbCO3(s) ⇌ Pb2+ + CO32- | -13.13 | iwaponline.com |

| Pb(CO3)22- | 10.1 | researchgate.net |

| PbCO3(aq) | 6.87 ± 0.09 | researchgate.net |

This table is for illustrative purposes and values may vary depending on the specific experimental conditions and models used.

Understanding the thermodynamics of these complexation reactions is crucial for predicting the fate and transport of lead in aquatic systems. iwaponline.com

Pitzer Model Applications for Geochemical Speciation

For accurate prediction of lead speciation in natural waters, especially those with high ionic strengths like brines and seawater, simple equilibrium models are often insufficient. wikipedia.org The Pitzer model is a powerful thermodynamic framework that accounts for the specific interactions between ions in concentrated electrolyte solutions. researchgate.netnumberanalytics.com This model uses a set of empirically derived parameters to calculate the activity coefficients of individual ions, which are necessary for accurate speciation calculations. wikipedia.orglbl.gov

The Pitzer model has been successfully applied to describe the solubility of lead minerals, including cerussite, in various aqueous media over a wide range of ionic strengths. osti.govresearchgate.net By incorporating Pitzer parameters for the interactions of lead ions with major ions found in natural waters (e.g., Na+, Cl-, SO42-), geochemical models can provide a more realistic representation of lead speciation. researchgate.netosti.gov

Identification of Mixed-Ligand Complexes (e.g., Pb(CO3)Cl-)

In addition to forming complexes with a single type of ligand, lead can also form mixed-ligand complexes in waters containing multiple types of ligands. For instance, in waters with significant concentrations of both carbonate and chloride ions, the formation of the mixed-ligand complex Pb(CO3)Cl- can be an important species. researchgate.net

The identification and characterization of such mixed-ligand complexes are essential for a comprehensive understanding of lead speciation. nih.govacs.org Their formation can further influence the solubility and mobility of lead. The stability of these complexes can also be incorporated into geochemical models, such as those using the Pitzer equations, to improve the accuracy of lead speciation predictions in complex aqueous systems. researchgate.net

Influence of pH, Salinity, and Dissolved Inorganic Carbon Concentration on Speciation

The speciation of lead(II) carbonate in aqueous environments is a complex interplay of pH, salinity, and the concentration of dissolved inorganic carbon (DIC). These factors dictate the dissolution of lead(II) carbonate solids and the subsequent formation of various aqueous lead species.

Influence of pH: The pH of the water is a primary driver of lead(II) carbonate speciation. In acidic conditions (low pH), the dissolution of lead carbonate minerals increases, leading to higher concentrations of dissolved lead. nih.govnih.gov Conversely, at moderately high pH values, which are common in drinking water systems, lead(II) carbonate solids like hydrocerussite are generally more stable. uwo.ca However, very high pH can also increase dissolved lead due to the formation of soluble lead-hydroxide complexes. uwo.ca The initial formation of lead(II) compounds is highly sensitive to pH, with hydrocerussite (Pb₃(CO₃)₂(OH)₂) tending to form at a pH of 9 or above, which can then transform into cerussite (PbCO₃) if the pH drops to around 7. researchgate.net

Influence of Dissolved Inorganic Carbon (DIC): The concentration of dissolved inorganic carbon significantly affects lead(II) carbonate solubility and speciation. Higher DIC concentrations can lead to the formation of soluble lead-carbonate complexes, such as PbCO₃⁰ and Pb(CO₃)₂²⁻, which can increase the total amount of dissolved lead in the water. nih.govuwo.caresearchgate.net However, high levels of alkalinity from carbonate and hydroxide (B78521) ions can also form insoluble lead complexes, which can slow the kinetics of lead dissolution. researchgate.net The interaction is complex; while DIC can promote the dissolution of solid lead(IV) oxide by forming soluble Pb(II)-carbonate complexes, it can also inhibit the formation of PbO₂ from lead(II) carbonate by creating carbonate-lead surface complexes that protect Pb(II) sites from oxidation. nih.govnih.gov

Influence of Salinity: Salinity, or the concentration of dissolved salts, also plays a role in lead(II) carbonate speciation, particularly in estuarine and marine environments. In seawater, lead speciation is dominated by carbonate complexation at higher pH levels. researchgate.net The predominant forms of lead(II) in seawater at high pH are carbonate complexes like PbCO₃⁰ and the mixed-ligand species Pb(CO₃)Cl⁻. researchgate.net As pH decreases, lead chloride complexes become more dominant. researchgate.net The apparent solubility product constant of calcium carbonate, and by extension other metal carbonates, increases with rising salinity. usgs.gov

The interplay of these factors is critical in predicting the environmental fate and transport of lead originating from lead(II) carbonate. For instance, in surface seawater with a pH of approximately 8.2, it is estimated that only about 1.9% of the total lead is present as the free hydrated Pb²⁺ ion, with the majority complexed with carbonate and chloride ions. researchgate.net

The following table summarizes the general influence of these parameters on lead speciation:

| Parameter | Effect on Lead(II) Carbonate Dissolution & Speciation | Predominant Species Under Certain Conditions |

| pH | Increased dissolution at low pH. nih.govnih.gov Formation of hydrocerussite at pH ≥ 9, transforming to cerussite at pH ≈ 7. researchgate.net | Pb²⁺ (low pH), PbCO₃/Pb₃(CO₃)₂(OH)₂ (solid, moderate-high pH), Lead-hydroxide complexes (very high pH). uwo.caresearchgate.net |

| Dissolved Inorganic Carbon (DIC) | Can increase dissolved lead via soluble Pb-carbonate complexes. nih.govuwo.ca Can also inhibit oxidation by forming surface complexes. nih.gov | PbCO₃⁰, Pb(CO₃)₂²⁻ (aqueous). researchgate.net |

| Salinity | Increases the solubility product constant. usgs.gov Promotes formation of mixed ligand complexes in seawater. researchgate.net | PbCO₃⁰, Pb(CO₃)Cl⁻ (high pH seawater). researchgate.net |

Reaction Kinetics in Environmental Systems

The transformation and fate of lead(II) carbonate in the environment are governed by various reaction kinetics, including oxidation, surface complexation, and inhibition mechanisms.

Lead(II) carbonate minerals, such as cerussite (PbCO₃) and hydrocerussite (Pb₃(CO₃)₂(OH)₂), can be oxidized to form lead(IV) oxide (PbO₂), a compound with significantly lower solubility. wustl.edunih.gov This transformation is a critical process in controlling lead levels in environments like drinking water distribution systems. wustl.edu

Disinfectants used in water treatment, such as free chlorine (hypochlorous acid, HOCl) and free bromine (hypobromous acid, HOBr), are potent oxidizing agents that can transform lead(II) carbonate minerals.

Reaction with Free Chlorine: Studies have shown that free chlorine can oxidize the majority of cerussite and hydrocerussite to lead(IV) oxide (PbO₂) within a couple of hours under specific conditions (pH 7, 10 mM alkalinity). nih.gov The oxidation process can be complex, sometimes proceeding through a lag phase where hydrocerussite transforms into the more reactive cerussite before significant oxidation to PbO₂ occurs. researchgate.net The presence of dissolved inorganic carbon can inhibit this oxidation by forming protective lead-carbonate surface complexes. nih.gov The oxidation of lead(II) carbonate by free chlorine can also be an autocatalytic process, where the product, PbO₂, catalyzes further reaction. wustl.edunsf.gov

Reaction with Free Bromine: The oxidation of lead(II) carbonate minerals by free bromine is kinetically much faster, by orders of magnitude, than oxidation by free chlorine under similar conditions. nih.gov This has significant implications for water systems where bromide is present, as it can lead to the formation of HOBr and accelerate the oxidation of lead corrosion scales. nih.gov

The formation of lead(IV) oxide from the oxidation of lead(II) carbonate solids is a key process in passivating lead surfaces and reducing lead release.

Kinetic Models: The formation of PbO₂ from the chlorination of both cerussite and hydrocerussite has been found to be first-order with respect to the available lead(II) solid surface area, the concentration of free chlorine, and the concentration of hydroxide ions (OH⁻). nih.gov

Reaction Products: The oxidation of lead(II) carbonate by free chlorine typically results in the formation of plattnerite (β-PbO₂) and sometimes scrutinyite (α-PbO₂). nih.govnih.gov The specific polymorph formed can be influenced by factors such as pH and carbonate concentration. nih.govnsf.gov

The following table provides a summary of kinetic findings for the oxidative transformation of lead(II) carbonate:

| Oxidant | Reactant | Key Kinetic Findings | Products |

| Free Chlorine (HOCl) | Cerussite, Hydrocerussite | Oxidation to PbO₂ within hours at pH 7. nih.gov Autocatalytic process. wustl.edunsf.gov Inhibited by high DIC. nih.gov First-order with respect to surface area, [HOCl], and [OH⁻]. nih.gov | Plattnerite (β-PbO₂), Scrutinyite (α-PbO₂). nih.govnih.gov |

| Free Bromine (HOBr) | Cerussite, Hydrocerussite | Orders of magnitude faster than with HOCl. nih.gov | Plattnerite (β-PbO₂), Scrutinyite (α-PbO₂). nih.gov |

Surface complexation plays a crucial role in the reactivity of lead(II) carbonate and its transformation products. The adsorption of ions onto the mineral surface can either promote or inhibit reactions.

Dissolved carbonate species are known to affect the sorption behavior of trace elements. acs.org The formation of lead-carbonate surface complexes can inhibit the oxidative dissolution of lead(II) carbonate by blocking reactive sites on the mineral surface. nih.gov For example, dissolved inorganic carbon was found to inhibit the formation of PbO₂ from the chlorination of lead(II) carbonate solids due to the formation of these protective surface complexes. nih.gov

Similarly, the adsorption of other ions can inhibit the reductive dissolution of PbO₂. For instance, the adsorption of Pb(II) and phosphate (B84403) (PO₄³⁻) onto the PbO₂ surface can decrease the number of accessible surface sites for reductants, thereby inhibiting its dissolution. researchgate.net The formation of precipitates like calcium phosphate on the PbO₂ surface can also block active sites. researchgate.net

Conversely, the adsorption of lead(II) can enhance the adsorption of carbonate on mineral surfaces like goethite, demonstrating the complex interplay of surface complexation in ternary systems. acs.org The development of surface complexation models (SCMs) is essential for predicting the partitioning and speciation of lead in these complex environmental systems. acs.org These models account for the formation of various surface species, such as monodentate and bidentate complexes, at different active sites on mineral surfaces. nih.gov

Oxidative Transformation of Lead(II) Carbonate Minerals

Immobilization and Biomineralization Studies

The immobilization of lead is a key strategy for remediating contaminated environments. The formation of lead(II) carbonate, often through biological processes, is a significant pathway for reducing lead bioavailability and toxicity.

Microbially induced carbonate precipitation (MICP) is a promising bioremediation technique that utilizes the metabolic activities of microorganisms to induce the precipitation of carbonate minerals. nih.govfrontiersin.org Urease-producing bacteria, for example, can hydrolyze urea (B33335), leading to an increase in pH and the production of carbonate ions. youtube.com In the presence of dissolved lead, this process can lead to the precipitation of lead carbonate (cerussite), effectively immobilizing the toxic metal. youtube.comnih.gov

Several studies have demonstrated the effectiveness of MICP for lead immobilization.

A bacterial consortium dominated by the genus Sporosarcina was shown to mineralize over 99% of lead from a solution, forming lead carbonate precipitates. nih.gov

Various bacterial species, including Sporosarcina globispora, Bacillus lentus, and Terrabacter tumescens, have been observed to achieve 100% lead removal through the formation of extracellular lead carbonate crystals. nih.gov

The process can sometimes involve the initial formation of other lead minerals, such as (PbCl)₂CO₃, which then transform into the more stable PbCO₃. frontiersin.org

Enzyme-induced carbonate precipitation (EICP), which uses free urease enzyme instead of whole microbial cells, is another emerging technology for lead immobilization. issmge.org Both MICP and EICP have shown high efficiency in precipitating lead from aqueous solutions. argo-e.comfrontiersin.orgresearchgate.net

The stability of the resulting lead carbonate precipitates is crucial for the long-term effectiveness of this remediation strategy. While cerussite is a stable mineral under many conditions, changes in environmental factors like pH could potentially lead to its re-dissolution. argo-e.com

The table below summarizes findings from immobilization and biomineralization studies:

| Immobilization Method | Organism/Enzyme | Key Findings | Resulting Mineral |

| Microbially Induced Carbonate Precipitation (MICP) | Sporosarcina consortium | 99.38% of Pb²⁺ mineralized. nih.gov | Lead Carbonate |

| MICP | Sporosarcina sp., Bacillus lentus, etc. | 100% removal of Pb observed. nih.gov | Lead Carbonate |

| MICP & Enzyme-Induced Carbonate Precipitation (EICP) | Ureolytic bacteria / Urease | High efficiency for Pb²⁺ immobilization. argo-e.comfrontiersin.org | Cerussite, Phosgenite. argo-e.com |

Adsorption Kinetics and Isotherm Modeling (e.g., Pseudo-second order, Langmuir)

The removal of lead from aqueous solutions often involves adsorption onto various materials, a process for which the kinetics and equilibrium are critical to understand. The adsorption of lead(II) ions is frequently analyzed using kinetic models like the pseudo-first-order and pseudo-second-order models to describe the rate of uptake. The pseudo-second-order model, in particular, has been shown to provide the best correlation for lead adsorption on materials like carbonate hydroxyapatite (B223615) and various biochars, suggesting that the rate-limiting step is chemisorption involving valence forces through the sharing or exchange of electrons. researchgate.netresearchgate.netresearchgate.net

The equilibrium of lead adsorption is commonly described by isotherm models, with the Langmuir and Freundlich models being the most prevalent. The Langmuir model assumes monolayer adsorption on a uniform surface, while the Freundlich model describes heterogeneous surface energies. deswater.com For the adsorption of Pb(II) onto carbonate hydroxyapatite (CHAP), the Langmuir model showed an excellent correlation (R²=0.9995), indicating a homogenous adsorption process. researchgate.net Similarly, the adsorption of lead onto certain biochars, where it precipitates as lead carbonate (cerussite), also fits the Langmuir model well. researchgate.netresearchgate.net This fit suggests that a monolayer of lead ions forms on the surface of the adsorbent. deswater.com

Interactive Table: Adsorption Model Parameters for Lead(II) on Various Adsorbents

| Adsorbent | Kinetic Model | Kinetic R² | Isotherm Model | Isotherm R² | Max Adsorption Capacity (mg/g) | Reference |

|---|---|---|---|---|---|---|

| Carbonate Hydroxyapatite (CHAP) | Pseudo-second order | >0.9991 | Langmuir | 0.9995 | 101 | researchgate.net |

| CNT–C60 hybrid | Pseudo-second order | 1.000 | Langmuir | 0.987 | 9.88 | deswater.com |

| Salisbury Biochar (SB) | Pseudo-second order | Not specified | Langmuir | Not specified | Not specified | researchgate.net |

| Amine functionalised alumina (B75360) nanofibers | Pseudo-second order | Not specified | Not specified | Not specified | Not specified | qut.edu.au |

Role of Carbonate Hydroxyapatite in Lead Attenuation

Carbonate hydroxyapatite (CHAP), a substituted form of hydroxyapatite, has proven to be an effective adsorbent for removing lead ions from aqueous solutions. researchgate.net The inclusion of carbonate ions into the hydroxyapatite lattice can alter its morphology and physicochemical properties, potentially enhancing its surface area and creating a porous structure suitable for environmental remediation. researchgate.net

Studies using CHAP synthesized from eggshell waste demonstrated its high efficiency in lead removal. The maximum uptake was observed at a pH of 6.0, with equilibrium being reached within 60 minutes. researchgate.net The primary mechanism for lead removal by hydroxyapatite-based materials is the dissolution of the apatite followed by the precipitation of highly stable lead apatites, such as pyromorphite (B1263725) (Pb₅(PO₄)₃Cl) or hydroxypyromorphite (Pb₅(PO₄)₃OH). researchgate.net The transformation of lead carbonate into apatite specifically promotes the substitution of carbonate ions into the lead apatite structure. researchgate.net The maximum lead adsorption capacity of this particular CHAP was found to be 101 mg/g, highlighting its potential as a low-cost, effective material for lead attenuation. researchgate.net

Microbial-Induced Carbonate Precipitation for Lead Immobilization

Microbial-induced carbonate precipitation (MICP) is a bioremediation technique that utilizes the metabolic activity of microorganisms to induce the precipitation of carbonate minerals, which can effectively immobilize heavy metals like lead. emerald.com The most common approach involves ureolytic bacteria, such as Sporosarcina pasteurii, which hydrolyze urea into ammonia (B1221849) and carbonate. nih.govfrontiersin.org This process increases the pH and alkalinity of the surrounding environment, leading to the precipitation of calcium carbonate, which can co-precipitate with lead ions, trapping them in the mineral structure. nih.govnih.gov

The mechanisms for lead immobilization through MICP include abiotic precipitation, biotic precipitation (influenced by the bacteria), and bio-sorption onto the cell surface. nih.gov The efficiency of this process is influenced by several factors, including the initial lead concentration, the source of calcium, and the bacterial concentration. nih.gov Studies have shown that MICP can achieve very high removal efficiencies, with some reporting 92–99% lead immobilization. researchgate.net The resulting lead precipitates are often identified as lead carbonate (cerussite) or basic lead carbonate (hydrocerussite), significantly reducing the bioavailability and leachability of the lead in contaminated soils and water. researchgate.netresearchgate.net

Interactive Table: Research Findings on MICP for Lead Immobilization

| Microorganism | Key Condition | Immobilization Efficiency | Precipitated Form | Reference |

|---|---|---|---|---|

| Sporosarcina pasteurii | Pb concentration < 30 mM | Influenced by calcium source and bacterial concentration | Lead carbonate/co-precipitates | nih.gov |

| Kocuria flava | Contaminated soil | Reduced bioavailability | Primarily associated with carbonate fraction | researchgate.net |

| Sporosarcina pasteurii and Bacillus sphaericus | TCLP test | 92-99% | Not specified | researchgate.net |

| Ureolytic Microorganisms (General) | General review | Efficient precipitation/co-precipitation | Metal carbonates | nih.gov |

Repartitioning of Lead Carbonate in Soils

In soils, lead exists in various chemical forms or species, which are partitioned among different soil fractions. The speciation of lead is crucial as it determines its mobility, bioavailability, and potential toxicity. Common fractions analyzed through sequential extraction procedures include water-soluble, exchangeable, carbonate-bound, iron-manganese oxide-bound, organic-bound, and residual fractions.

Lead is often predominantly found in the carbonate-bound fraction in contaminated soils, especially after remediation with amendments that promote precipitation. researchgate.netnih.gov For instance, studies on biochar-amended soils have shown that a significant percentage of adsorbed lead (up to 82.24%) can be present as lead carbonate (cerussite) or hydrocerussite. researchgate.net This carbonate-bound fraction is considered potentially bioavailable under acidic conditions. researchgate.net Research has indicated that a higher percentage of carbonate-bound lead in agricultural soil can have more pronounced toxic effects on wheat growth and can inhibit soil enzymes and nutrient cycling. nih.gov The chemical equilibrium in calcareous soils, governed by the equation CaCO₃ + H₂O + CO₂ ⇌ 2HCO₃⁻ + Ca²⁺, is sensitive to changes in soil pH, moisture, and CO₂ partial pressure, which in turn affects the stability and partitioning of lead carbonate. researchgate.net

Geochemical Impacts of Carbon Dioxide Mineralization

Carbon dioxide mineralization is a process where CO₂ reacts with minerals rich in calcium, magnesium, and iron to form stable carbonate minerals. pnnl.govusgs.gov This process is a key component of geological carbon storage (CCS), aiming to permanently trap CO₂ in solid form. acs.orgresearchgate.net The injection of CO₂ into subsurface environments, such as deep saline aquifers or basalt formations, triggers a cascade of geochemical reactions. acs.orgyandy-ager.com

The dissolution of injected CO₂ into formation water creates carbonic acid, which significantly lowers the pH of the brine. pnnl.govyandy-ager.com This acidic fluid enhances the dissolution of primary rock-forming minerals. yandy-ager.com If these minerals contain trace metals like lead, this process can initially lead to their mobilization into the aqueous phase. pnnl.gov However, the dissolution of silicate (B1173343) and oxide minerals also releases cations (like Ca²⁺, Mg²⁺, Fe²⁺) that buffer the pH and provide the necessary ingredients for the subsequent precipitation of secondary carbonate minerals. yandy-ager.com

This process of mineral dissolution followed by carbonate precipitation can effectively trap mobile contaminants. As new, stable carbonate minerals form, they can incorporate lead and other metals into their crystal structure, a process known as co-precipitation. pnnl.gov Therefore, while the initial acidification from CO₂ leakage could pose a risk of metal mobilization, the long-term effect of CO₂ mineralization is often the secure immobilization of these contaminants in newly formed, stable carbonate phases, effectively re-sequestering them in the geological formation. pnnl.govyandy-ager.com

Advanced Characterization and Spectroscopic Analysis of Lead Ii Carbonate

X-ray Diffraction (XRD) Analysis

X-ray diffraction (XRD) serves as a fundamental and powerful tool for the structural characterization of crystalline materials like Lead(II) carbonate. warwick.ac.ukwikipedia.org By analyzing the diffraction pattern produced when X-rays interact with the crystal lattice, detailed information about the phase, crystal structure, and crystallite size can be obtained. geologyscience.comcarleton.edu

Powder X-ray Diffraction (PXRD) for Phase Identification

Powder X-ray diffraction (PXRD) is a primary method for identifying the crystalline phases present in a sample. ncl.ac.uk For Lead(II) carbonate, which naturally occurs as the mineral cerussite, PXRD patterns are compared against standard databases like the Crystallography Open Database (COD) or the International Centre for Diffraction Data's (ICDD) Powder Diffraction File (PDF) for positive identification. wikipedia.orgncl.ac.uk The resulting diffraction pattern is a unique fingerprint of the crystalline solid, characterized by a series of peaks at specific diffraction angles (2θ). wikipedia.orgresearchgate.net

The PXRD pattern of cerussite, the orthorhombic form of Lead(II) carbonate, exhibits distinct Bragg peaks. researchgate.netcdnsciencepub.com For instance, a notable peak associated with the (111) plane of cerussite is observed at approximately 25° 2θ. researchgate.net The presence of other phases, such as hydrocerussite (Pb₃(CO₃)₂(OH)₂), can also be detected and quantified through PXRD analysis. researchgate.netcdnsciencepub.com The sharpness and intensity of the diffraction peaks provide initial indications of the material's crystallinity. researchgate.net

| 2θ (degrees) | (hkl) Plane | Relative Intensity |

|---|---|---|

| 21.8 | (110) | Strong |

| 24.8 | (111) | Very Strong |

| 30.6 | (021) | Medium |

| 34.1 | (200) | Medium |

| 44.5 | (221) | Strong |

Single-Crystal X-ray Diffraction for Structure Solution

For a definitive determination of the crystal structure, single-crystal X-ray diffraction (scXRD) is the gold standard. carleton.edunih.govmdpi.com This technique provides precise information on unit cell dimensions, bond lengths, bond angles, and the arrangement of atoms within the crystal lattice. carleton.edu Lead(II) carbonate (cerussite) possesses an orthorhombic crystal system. geologyscience.com Through scXRD, the intricate three-dimensional framework of corner-sharing PbCO₃ units can be elucidated. geologyscience.com In this structure, each lead ion (Pb²⁺) is coordinated with oxygen atoms from the carbonate (CO₃²⁻) groups. geologyscience.com The detailed structural data obtained from scXRD is fundamental to understanding the material's physicochemical properties. geologyscience.commdpi.com

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pmcn |

| a (Å) | 5.179 |

| b (Å) | 8.484 |

| c (Å) | 6.141 |

Crystallite Size Determination (e.g., Scherrer Analysis)

The broadening of diffraction peaks in a PXRD pattern can be used to estimate the average size of the crystallites in the sample, particularly for nanoparticles. bohrium.comresearchgate.net The Scherrer equation is a common method used for this purpose. bohrium.cominstanano.comunt.edu This analysis is crucial for materials where particle size influences properties, such as in catalytic applications or as X-ray contrast agents. nih.govhimedialabs.com The equation relates the crystallite size (D) to the X-ray wavelength (λ), the Bragg angle (θ), and the full width at half maximum (FWHM) of a diffraction peak (β). instanano.com It's important to note that instrumental broadening and lattice strain can also contribute to peak broadening, and more advanced methods may be required for precise analysis. researchgate.netnih.gov For instance, studies on lead carbonate nanoparticles have utilized this method to confirm the formation of particles smaller than 100 nm. nih.gov

Electron Microscopy Techniques

Electron microscopy provides direct visualization of the material's morphology and nanostructure at high magnifications, offering complementary information to the structural data obtained from XRD. azooptics.comresearchgate.net

Scanning Electron Microscopy (SEM) for Morphological Analysis

Scanning electron microscopy (SEM) is a powerful technique for examining the surface topography and morphology of materials. azooptics.commdpi.comresearchgate.net In the analysis of Lead(II) carbonate, SEM reveals the shape, size, and aggregation of the particles. researchgate.netresearchgate.net For example, SEM images can distinguish between different crystal habits, such as the plate-like crystals of hydrocerussite and the varied morphologies of cerussite which can include spherulites and dumbbell shapes. researchgate.netresearchgate.net The resolution of modern SEMs allows for the detailed characterization of micro- and even nanoscale features. azooptics.com When coupled with Energy Dispersive X-ray Spectroscopy (EDS), SEM can also provide elemental composition information. azooptics.com

Vibrational Spectroscopy

Vibrational spectroscopy is a powerful tool for investigating the molecular structure and functional groups present in lead(II) carbonate and its related species. Techniques such as Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy provide detailed information on the vibrational modes of the carbonate and hydroxyl ions within the crystal lattice.

Fourier-Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the functional groups within lead(II) carbonate compounds, such as cerussite (PbCO₃) and hydrocerussite (2PbCO₃·Pb(OH)₂). The fundamental requirement for a molecule or functional group to be infrared active is a net change in dipole moment during the vibration. wiley.com The analysis of an FT-IR spectrum allows for the characterization of a sample by relating the observed absorption bands to specific molecular vibrations. wiley.com

In the case of lead carbonates, the spectra are dominated by the characteristic vibrations of the carbonate ion (CO₃²⁻) and, in basic forms like hydrocerussite, the hydroxyl (OH⁻) group. For cerussite (PbCO₃), key infrared bands include the ν₂ out-of-plane bending mode at approximately 838 cm⁻¹ and a weak ν₁ symmetric C-O stretching mode around 1052 cm⁻¹. researchgate.net The most intense feature for inorganic carbonates is the C-O stretching peak, which typically appears in the 1510 to 1410 cm⁻¹ range. spectroscopyonline.com

Hydrocerussite, being a basic lead carbonate, exhibits additional bands. A notable feature is the O-H stretching vibration, which appears around 3535-3539 cm⁻¹. researchgate.net Its spectrum also shows characteristic carbonate absorptions, including the ν₃ asymmetric C-O stretch around 1400 cm⁻¹, the ν₁ symmetric C-O stretch near 1045 cm⁻¹, and the ν₄ in-plane bending vibration around 681-684 cm⁻¹. researchgate.net The presence of multiple carbonate ion sites in the crystal structures of hydrocerussite and another basic lead carbonate, plumbonacrite, can be inferred from their FT-IR spectra. cdnsciencepub.com

The following table summarizes the prominent FT-IR vibrational modes for lead(II) carbonate and its basic form, hydrocerussite.

| Vibrational Mode | Wavenumber (cm⁻¹) - Cerussite (PbCO₃) | Wavenumber (cm⁻¹) - Hydrocerussite (2PbCO₃·Pb(OH)₂) | Assignment |

|---|---|---|---|

| ν(OH) | - | ~3535 | O-H stretching |

| ν₃(CO₃²⁻) | ~1400-1460 | ~1400 | Asymmetric C-O stretching |

| ν₁(CO₃²⁻) | ~1052 | ~1045 | Symmetric C-O stretching |

| ν₂(CO₃²⁻) | ~838 | ~835 | Out-of-plane bending |